molecular formula C15H11ClF2N2O5 B4382166 N-(2-chloro-4-nitrophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

N-(2-chloro-4-nitrophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No.: B4382166
M. Wt: 372.71 g/mol
InChI Key: OHDJDDXOZDNVGW-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-4-(difluoromethoxy)-3-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with chloro, nitro, difluoromethoxy, and methoxy groups. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the aromatic ring, which can be achieved using chlorine gas or other chlorinating agents.

    Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Amines, thiols, sodium hydroxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carbonyl-containing compounds.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-4-(difluoromethoxy)-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-4-(difluoromethoxy)-3-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and chloro can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide: Lacks the difluoromethoxy group, which may affect its reactivity and biological activity.

    N-(2-chloro-4-nitrophenyl)-4-(difluoromethoxy)benzamide: Lacks the methoxy group, potentially altering its chemical properties.

Uniqueness

N-(2-chloro-4-nitrophenyl)-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both difluoromethoxy and methoxy groups can enhance its solubility and stability, making it a valuable compound for various applications.

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-4-(difluoromethoxy)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N2O5/c1-24-13-6-8(2-5-12(13)25-15(17)18)14(21)19-11-4-3-9(20(22)23)7-10(11)16/h2-7,15H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDJDDXOZDNVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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